molecular formula C17H19BrN6O2 B3061388 Barettin CAS No. 104311-70-8

Barettin

Cat. No.: B3061388
CAS No.: 104311-70-8
M. Wt: 419.3 g/mol
InChI Key: YYFNNPXWRXQUPR-JVXNRYDGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barettin involves several steps, starting from commercially available starting materials. The key steps include the bromination of tryptophan, followed by the formation of the cyclic dipeptide structure through peptide bond formation with arginine . The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide, and peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Currently, the industrial production of this compound is limited due to the complexity and cost of the synthetic route. The availability of synthetic material is crucial for any potential commercialization, but the existing methods are labor-intensive and expensive . Research is ongoing to develop more efficient and cost-effective synthetic routes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Barettin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Comparison with Similar Compounds

Barettin is unique among marine natural products due to its combination of brominated tryptophan and arginine residues forming a cyclic dipeptide structure. Similar compounds include:

Properties

CAS No.

104311-70-8

Molecular Formula

C17H19BrN6O2

Molecular Weight

419.3 g/mol

IUPAC Name

2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine

InChI

InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1

InChI Key

YYFNNPXWRXQUPR-JVXNRYDGSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N[C@H](C(=O)N3)CCCN=C(N)N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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